2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine chemical properties and structure
2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine chemical properties and structure
An In-depth Technical Guide to 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine, a fluorinated heterocyclic ketone of significant interest to medicinal chemists and drug development professionals. While public domain data on this specific molecule is limited, this document synthesizes information from closely related structural analogs to project its chemical properties, spectroscopic signatures, and synthetic pathways. We delve into the strategic importance of its constituent functional groups—the pyridine core, the electron-withdrawing trifluoromethyl and fluoro moieties, and the ketone linker—in the context of modern drug design. The guide outlines potential applications, particularly as a key building block for targeted therapeutics, and provides detailed, field-proven protocols for its hypothetical synthesis and characterization.
Molecular Structure and Physicochemical Properties
The unique arrangement of an electron-rich pyridine ring and a heavily fluorinated, electron-deficient benzoyl group defines the reactivity and potential biological activity of 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine.
Chemical Structure
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IUPAC Name: (3-Fluoro-5-(trifluoromethyl)phenyl)(pyridin-2-yl)methanone
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Molecular Formula: C₁₃H₇F₄NO
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SMILES: C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F
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InChI: InChI=1S/C13H7F4NO/c14-9-6-8(13(15,16)17)5-7(9)12(20)11-4-2-1-3-10(11)19/h1-6H
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InChIKey: SFEHMYSAQCGVSI-UHFFFAOYSA-N
Physicochemical Data
The following table summarizes the calculated and estimated physicochemical properties. These values are critical for designing synthetic protocols, predicting solubility, and understanding the compound's potential pharmacokinetic profile.
| Property | Value | Source / Method |
| Molecular Weight | 281.20 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Predicted: Off-white to yellow solid | Analogy |
| Melting Point | Predicted: 30-40 °C | Based on 2-Chloro-5-trifluoromethylpyridine (32-34 °C)[1] |
| Boiling Point | > 200 °C (Predicted) | Analogy to similar aromatic ketones |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water. | Based on 2-Chloro-5-trifluoromethylpyridine[1] |
| Calculated LogP | ~3.5 | Estimation based on structural fragments |
The Role of Key Functional Groups in Medicinal Chemistry
The efficacy of a drug candidate is profoundly influenced by the interplay of its functional groups. The architecture of 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine is a prime example of strategic molecular design, where each component serves a distinct purpose.
The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties.[2] Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability.[2][3] This often leads to improved pharmacokinetic profiles and stronger binding affinity to target proteins.[4] Similarly, the strategic placement of a fluorine atom can serve to block metabolic hotspots and fine-tune the electronic properties of the molecule.[3] The pyridine ring itself is a "privileged" heterocyclic scaffold, frequently found in approved drugs due to its ability to engage in hydrogen bonding and its favorable ADME properties.[5]
Caption: Impact of functional groups on pharmacological profile.
Potential Applications in Drug Development
Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] This specific structural motif is prevalent in compounds targeting a range of diseases.
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Oncology: A closely related analog, 2-(3-(trifluoromethyl)benzoyl)pyridine, serves as a key intermediate in the synthesis of Niraparib, a potent PARP (poly (ADP-ribose) polymerase) inhibitor used to treat ovarian cancer.[7] This strongly suggests that 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine could be a valuable precursor for developing next-generation PARP inhibitors or other kinase inhibitors where the additional fluorine atom could enhance selectivity or metabolic stability.[4]
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Neuroscience: Phenyl-pyridine scaffolds are core to many centrally active agents. For instance, derivatives of 3-fluoro-5-(tetrazol-2-yl)benzonitrile have been developed as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, a target for anxiety disorders.[8]
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Antiviral & Agrochemicals: Novel trifluoromethylpyridine piperazine derivatives have demonstrated potent antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), functioning as plant activators that induce systemic acquired resistance.[9]
Synthesis and Reactivity
The synthesis of this molecule can be approached through a convergent strategy, coupling a nucleophilic pyridine species with an electrophilic benzoyl derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection occurs at the carbonyl-pyridine C-C bond. This suggests two primary precursor fragments: a pyridin-2-yl anion equivalent and 3-fluoro-5-(trifluoromethyl)benzoyl chloride. The benzoyl chloride can be synthesized from the corresponding commercially available benzoic acid.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis via Organolithium Addition
This protocol describes a plausible and robust method for synthesizing the target compound. The causality for this experimental design lies in the reliable generation of a potent nucleophile (2-lithiopyridine) from readily available 2-bromopyridine, which then undergoes an efficient acylation reaction.
Materials:
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2-Bromopyridine
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3-Fluoro-5-(trifluoromethyl)benzoyl chloride [See Ref:[10]]
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n-Butyllithium (n-BuLi) solution in hexanes
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
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Standard glassware for anhydrous reactions (Schlenk line)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon).
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Nucleophile Generation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of a colored solution indicates the generation of 2-lithiopyridine. Stir the mixture at -78 °C for 1 hour.
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Acylation: In a separate flame-dried flask, dissolve 3-fluoro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous THF.
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Transfer the benzoyl chloride solution to the 2-lithiopyridine solution at -78 °C via cannula.
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Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
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Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis. The following data are predicted based on established principles and data from analogous structures.[11][12][13]
| Technique | Predicted Spectral Data |
| ¹H NMR | δ 8.7-8.8 ppm (d, 1H, pyridine H6); δ 8.0-8.1 ppm (m, 2H, pyridine H3, H4); δ 7.8-7.9 ppm (m, 2H, benzoyl H2, H6); δ 7.5-7.6 ppm (m, 2H, pyridine H5, benzoyl H4) |
| ¹³C NMR | δ ~190 ppm (C=O); δ ~162 ppm (d, ¹JCF, C-F); δ ~155-120 ppm (Aromatic C); δ ~123 ppm (q, ¹JCF, CF₃) |
| ¹⁹F NMR | δ ~ -63 ppm (s, 3F, -CF₃); δ ~ -110 ppm (m, 1F, Ar-F) |
| Mass Spec (HRMS-EI) | m/z (M⁺): Calculated for C₁₃H₇F₄NO: 281.0464; Found: [Value to be determined experimentally] |
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with care, assuming it possesses hazards similar to its structural precursors and analogs.[14][15]
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Hazard Classifications (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[14]
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GHS Hazard Statements (H-codes): H302, H315, H319, H335
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Precautionary Statements (P-codes): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]
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Personal Protective Equipment (PPE): Handle in a chemical fume hood. Wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
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Incompatible Materials: Strong oxidizing agents.[14]
References
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of 2,3-di-fluoro-5-(trifluoromethyl)pyridine. PrepChem.com. [Link]
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2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem. [Link]
-
Ishikawa, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon. [Link]
- US Patent 4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
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Supporting Information for an article. The Royal Society of Chemistry. [Link]
- US Patent 4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
-
2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Chem-Impex. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Wang, Y., et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]
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Alagille, D., et al. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI. [Link]
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NMR Spectroscopy. Organic Chemistry Data. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]
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3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]. PubChem. [Link]
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